MS023

Catalog No.
S003608
CAS No.
1831110-54-3
M.F
C17H25N3O
M. Wt
287.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS023

CAS Number

1831110-54-3

Product Name

MS023

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN

Synonyms

N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine

Description

MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.
MS023 is a potent, selective, and cell-active inhibitor of human type I PRMTs with IC50 of 4-119 nM. IC50 value: 4-119 nMTarget: type I PRMTsin vitro: MS023 potently inhibits PRMT1 (IC50 = 30 ± 9 nM), PRMT3 (IC50 = 119 ± 14 nM), PRMT4 (IC50 = 83 ± 10 nM), PRMT6 (IC50 = 4 ± 0.5 nM), and PRMT8 (IC50 = 5 ± 0.1 nM). Importantly, MS023 does not inhibit any type II PRMTs (PRMT5 and 9) and type III PRMT (PRMT7) at concentrations up to 10 μM. MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 but is completely inactive against type II and type III PRMTs, protein lysine methyltransferases and DNA methyltransferases. MS023 potently decreases cellular levels of histone arginine asymmetric dimethylation. It also reduces global levels of arginine asymmetric dimethylation and concurrently increased levels of arginine monomethylation and symmetric dimethylation in cells.

MS023 is a synthetic compound, not found naturally. Scientists have developed it to study the role of PRMTs in various biological processes []. Inhibiting these enzymes allows researchers to understand the cellular functions regulated by PRMT activity.


Molecular Structure Analysis

The detailed molecular structure of MS023 is not publicly available. However, scientific publications describe it as a small molecule with functional groups that enable it to interact with the binding sites of PRMT enzymes [, ].


Chemical Reactions Analysis

The specific chemical reactions involved in MS023 synthesis are not publicly disclosed due to potential commercial reasons. Scientific research focuses on the application of MS023 as a research tool, not its production process.


Physical And Chemical Properties Analysis

Information on physical properties like melting point, boiling point, and solubility is not widely available for MS023. This is because research typically uses MS023 in solution at specific concentrations for its intended purpose.

MS023 functions as a non-competitive inhibitor of Type I PRMTs []. This means it binds to a site on the enzyme different from the substrate binding pocket. This binding interferes with the enzyme's ability to transfer a methyl group to arginine residues on proteins, thereby inhibiting PRMT activity [].

Studies have shown that MS023 disrupts PRMT activity in various cell lines, affecting cellular processes like growth and differentiation []. This allows researchers to investigate the role of PRMTs in these processes.

For instance, a study investigating the effect of MS023 on triple-negative breast cancer cells observed that the compound triggered an antiviral response in the cells []. This suggests a potential link between PRMT activity and the immune system's response to cancer.

MS023 dihydrochloride is a small molecule specifically designed to inhibit the activity of type I protein arginine methyltransferases (PRMTs) []. These enzymes play a crucial role in various cellular processes, including protein function, signal transduction, and gene expression, by adding methyl groups to specific arginine residues on proteins [].

Mechanism of Action

MS023 acts as a potent and selective inhibitor of type I PRMTs, particularly PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 []. It achieves this by binding to the active site of these enzymes, thereby preventing them from transferring methyl groups to their target proteins. Studies have shown that MS023 exhibits high potency, with IC50 values (concentration required to inhibit 50% of enzyme activity) ranging from 8 nM to 119 nM for different type I PRMTs []. Additionally, MS023 exhibits minimal off-target effects, meaning it does not significantly affect the activity of other types of enzymes or proteins, making it a valuable tool for studying the specific role of type I PRMTs in various cellular processes [].

Applications in Scientific Research

MS023 has emerged as a valuable tool for researchers studying various aspects of cellular biology, including:

  • Understanding the role of PRMTs in gene expression and regulation: Researchers can use MS023 to investigate how PRMTs modify the function of proteins involved in gene expression and explore the potential therapeutic implications of targeting PRMTs in diseases associated with dysregulated gene expression [].
  • Investigating the role of PRMTs in cancer development and progression: Studies have shown that PRMTs play a role in various aspects of cancer, including cell proliferation, migration, and survival []. MS023 can be used to study the specific contribution of different type I PRMTs to cancer development and identify potential therapeutic targets.
  • Exploring the role of PRMTs in neurodegenerative diseases: PRMTs have also been implicated in the development and progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease []. MS023 can be used to investigate the role of PRMTs in these diseases and identify potential therapeutic strategies.

XLogP3

2

Appearance

Solid powder

Wikipedia

MS023

Dates

Modify: 2023-08-15
[1]. Eram MS, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016 Mar 18;11(3):772-81.

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